molecular formula C11H7N3O2S B139041 2-[(2-Nitrophenyl)amino]-3-cyanothiophene CAS No. 186792-85-8

2-[(2-Nitrophenyl)amino]-3-cyanothiophene

Cat. No.: B139041
CAS No.: 186792-85-8
M. Wt: 245.26 g/mol
InChI Key: BGBMKHNXWAGHQD-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a heterocyclic compound with the molecular formula C11H7N3O2S and a molecular weight of 245.26 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a nitrophenylamino group and a cyano group. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene typically involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide, which can be further processed to obtain the desired compound.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-[(2-Nitrophenyl)amino]-3-cyanothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the cyano and nitrophenylamino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-Nitrophenyl)amino]-3-cyanothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Both compounds share a thiophene ring and a nitrophenylamino group, but differ in their substituents and specific properties

Conclusion

2-[(2-Nitrophenyl)amino]-3-cyanothiophene is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with multiple molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-nitroanilino)thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c12-7-8-5-6-17-11(8)13-9-3-1-2-4-10(9)14(15)16/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBMKHNXWAGHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CS2)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327891
Record name NSC700024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186792-85-8
Record name NSC700024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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